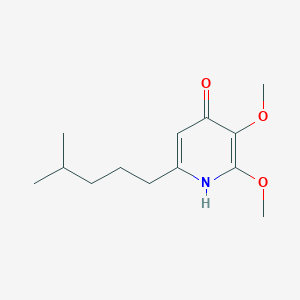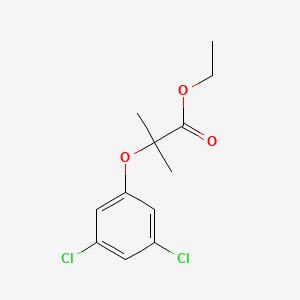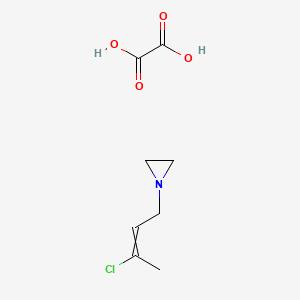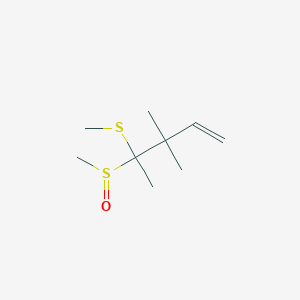
4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene is an organic compound with a unique structure that includes both sulfinyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-butene with methanesulfinyl chloride and methylsulfanyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in substitution reactions where the sulfinyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methylsulfanyl-pent-1-ene
- 4-methylthio-pent-1-ene
- 4-methylsulfanylpent-1-ene
Uniqueness
4-(Methanesulfinyl)-3,3-dimethyl-4-(methylsulfanyl)pent-1-ene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63344-06-9 |
|---|---|
Molecular Formula |
C9H18OS2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
3,3-dimethyl-4-methylsulfanyl-4-methylsulfinylpent-1-ene |
InChI |
InChI=1S/C9H18OS2/c1-7-8(2,3)9(4,11-5)12(6)10/h7H,1H2,2-6H3 |
InChI Key |
QJNWPSNKKYFLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C)(SC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


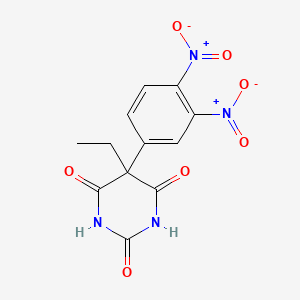
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
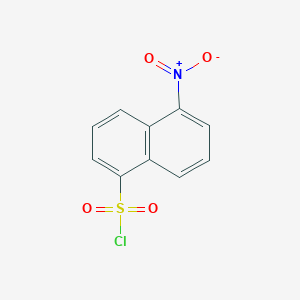
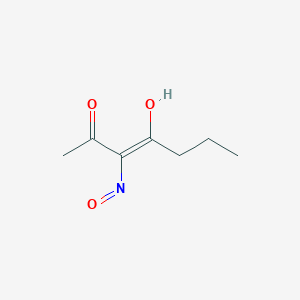

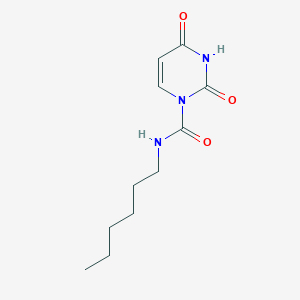

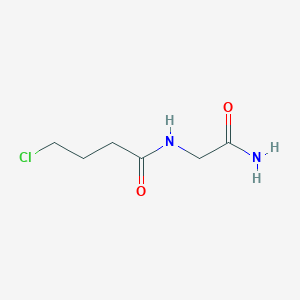
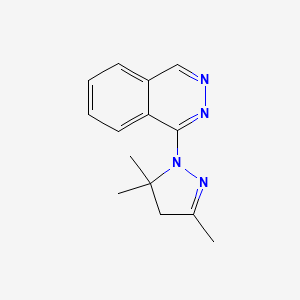
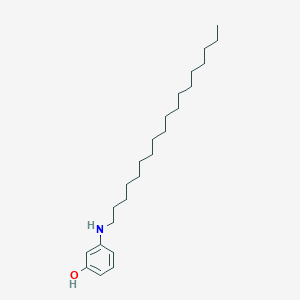
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
